

# OATD-02 Technical Support Center: Toxicity and Safety Profile

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Compound of Interest		
Compound Name:	OATD-02	
Cat. No.:	B12390572	Get Quote

Welcome to the technical support center for **OATD-02**, a first-in-class, orally bioavailable dual inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2) currently in clinical development for cancer immunotherapy. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the toxicity and safety profile of **OATD-02**, along with troubleshooting guidance for experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of OATD-02 from preclinical studies?

A1: Preclinical studies have demonstrated that **OATD-02** is well-tolerated in animal models. Comprehensive toxicology and 4-week Good Laboratory Practice (GLP) toxicology studies have been conducted in rats and dogs. In these studies, **OATD-02** did not cause any major adverse effects at doses of 5 mg/kg in rats and 9 mg/kg in dogs.[1]

Q2: Has **OATD-02** shown any direct cytotoxic effects on cancer cells?

A2: In vitro studies on B16F10 melanoma cells have shown that **OATD-02** does not have direct cytostatic or antiproliferative effects at concentrations ranging from 0.05 to 100 µmol/L for 72 hours.[1] This suggests that its anti-tumor activity is primarily mediated through immunomodulation rather than direct cytotoxicity.[1]

Q3: What is the potential for on-target toxicity, specifically hepatotoxicity?







A3: As a dual inhibitor of arginases, there is a theoretical concern for on-target hepatotoxicity due to the role of ARG1 in the urea cycle in the liver. However, preclinical studies suggest a low risk of systemic toxicity.[1] The ideal arginase inhibitor for cancer therapy would inhibit arginases in the tumor microenvironment (TME) and within immune and tumor cells, without significantly affecting hepatocytic ARG1.[1]

Q4: What is the current status of **OATD-02** in clinical trials and what is the emerging safety profile in humans?

A4: **OATD-02** is currently in a Phase I clinical trial (NCT05759923) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced and/or metastatic solid tumors.[2] [3][4] As of early 2025, no dose-limiting toxicities (DLTs) have been observed in patients receiving the drug during the dose-escalation phase, up to a daily dose of 20 mg.[1][5] The Safety Review Committee has recommended continued recruitment and exploration of higher doses.[5]

Q5: Have there been any reports of OATD-02 affecting body weight in preclinical studies?

A5: In most animal studies, the doses of **OATD-02** were adjusted to ensure safe drug exposure, and no significant effects on body weight were reported. In the Renca tumor model, observed body weight loss was attributed to the cachectic nature of the model itself and not to **OATD-02**, as it occurred in both the vehicle and treatment groups.

## **Troubleshooting Guide**



Observed Issue	Potential Cause	Recommended Action
Unexpected in vitro cytotoxicity	Off-target effects at high concentrations, contamination of the compound, or specific sensitivity of the cell line.	Verify the concentration of OATD-02 used. Ensure it is within the recommended range (e.g., up to 100 µM for short-term assays). Test for mycoplasma and other contaminants in cell cultures. Consider using a different cell line to confirm the effect.
Inconsistent anti-tumor efficacy in vivo	Suboptimal dosing regimen, poor bioavailability in the specific animal model, or tumor model resistance.	Review the dosing schedule and route of administration based on pharmacokinetic data. Ensure proper formulation and administration of OATD-02. Consider using a tumor model known to be responsive to arginase inhibition.
Signs of hepatotoxicity in animal models (e.g., elevated liver enzymes)	Potential on-target effect on the urea cycle.	Monitor liver function tests (ALT, AST, bilirubin) regularly. Consider dose reduction or less frequent administration. Co-administration with agents that support liver function could be explored in non- clinical research settings.

# **Quantitative Data Summary**

Table 1: Preclinical In Vitro Inhibitory Activity of OATD-02



Target	Species	Assay Type	IC50
Arginase 1 (ARG1)	Human	Recombinant Enzyme	20 nM
Arginase 2 (ARG2)	Human	Recombinant Enzyme	14 nM
Intracellular ARG2	Murine	M2-polarized BMDM	-
Intracellular ARG1	Human	Primary Hepatocytes	-

Table 2: Preclinical Tolerability of OATD-02 in 4-Week GLP Toxicology Studies

Species	Dose	Observation
Rat	5 mg/kg/day	Well-tolerated, no major adverse effects.
Dog	9 mg/kg/day	Well-tolerated, no major adverse effects.

# **Experimental Protocols**

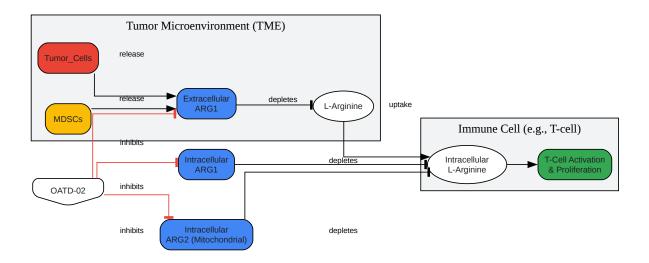
- 1. In Vitro Arginase Inhibition Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of OATD-02 against recombinant human arginase 1 and 2.
- Methodology:
  - Recombinant human ARG1 or ARG2 is incubated with varying concentrations of OATD-02
    in an appropriate assay buffer.
  - The enzymatic reaction is initiated by the addition of L-arginine as a substrate.
  - The reaction is allowed to proceed for a defined period at 37°C.
  - The amount of urea produced is quantified using a colorimetric method.



- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
- 2. In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
- Objective: To evaluate the anti-tumor efficacy of OATD-02 in an immunocompetent mouse model.
- Methodology:
  - Syngeneic tumor cells (e.g., CT26 colorectal carcinoma) are implanted into immunocompetent mice.
  - Once tumors are established, mice are randomized into vehicle control and OATD-02 treatment groups.
  - OATD-02 is administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).
  - Tumor volume and body weight are measured regularly throughout the study.
  - At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).

#### **Visualizations**

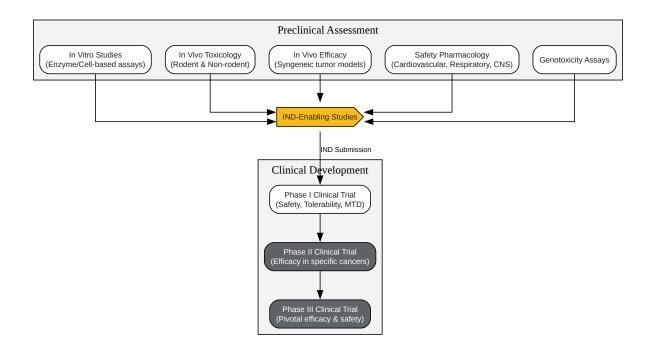




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Caption: **OATD-02** mechanism of action in the tumor microenvironment.





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Caption: **OATD-02** development workflow from preclinical to clinical phases.

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